molecular formula C8H7N3O B3372250 4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde CAS No. 885272-36-6

4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde

Cat. No.: B3372250
CAS No.: 885272-36-6
M. Wt: 161.16 g/mol
InChI Key: YTJSCLQGTFKMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the palladium-catalyzed Sonogashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne, followed by cyclization to form the pyrrolo[3,2-C]pyridine core .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carboxylic acid.

    Reduction: 4-Amino-1H-pyrrolo[3,2-C]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde is unique due to its specific structural features and the presence of both an amino group and an aldehyde group, which allow for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-amino-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSCLQGTFKMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 2
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 3
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 4
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 5
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 6
4-Amino-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.